molecular formula C12H19N5O3S B8312807 1-Butanesulfonamide, 2-ethyl-2-(((1,2,4)triazolo(1,5-b)pyridazin-6-yloxy)methyl)- CAS No. 152537-56-9

1-Butanesulfonamide, 2-ethyl-2-(((1,2,4)triazolo(1,5-b)pyridazin-6-yloxy)methyl)-

Cat. No. B8312807
M. Wt: 313.38 g/mol
InChI Key: QBIBUTBKGQIKLI-UHFFFAOYSA-N
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Patent
US05389633

Procedure details

In 20 ml of dimethylformamide was suspended 0.64 g of 60% sodium hydride in oil, followed by addition of 1.56 g of 3-hydroxy-2,2-diethyl-1-propanesulfonamide and the mixture was stirred under reduced pressure at room temperatue for 30 minutes. Then, 1.24 g of 6-chloro[1,2,4]triazolo[1,5-b]pyridazine was added and the mixture was further stirred at room temperature for 1.5 hours. Following addition of 100 ml of iced water, the reaction mixture was adjusted to pH 6 with 1N-hydrochloric acid and the resulting crystals were collected by filtration and washed with 20 ml of water and 20 ml of ethyl ether. The washed crystals were recrystallized from hot ethanol to provide 1.57 g of the title compound. m.p. 194°-197° C.
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
3-hydroxy-2,2-diethyl-1-propanesulfonamide
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][CH2:4][C:5]([CH2:13][CH3:14])([CH2:11][CH3:12])[CH2:6][S:7]([NH2:10])(=[O:9])=[O:8].Cl[C:16]1[CH:17]=[CH:18][C:19]2[N:20]([N:22]=[CH:23][N:24]=2)[N:21]=1.Cl>CN(C)C=O.O>[CH2:11]([C:5]([CH2:13][CH3:14])([CH2:6][S:7](=[O:8])(=[O:9])[NH2:10])[CH2:4][O:3][C:16]1[CH:17]=[CH:18][C:19]2[N:20]([N:22]=[CH:23][N:24]=2)[N:21]=1)[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
3-hydroxy-2,2-diethyl-1-propanesulfonamide
Quantity
1.56 g
Type
reactant
Smiles
OCC(CS(=O)(=O)N)(CC)CC
Step Three
Name
Quantity
1.24 g
Type
reactant
Smiles
ClC=1C=CC=2N(N1)N=CN2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under reduced pressure at room temperatue for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred at room temperature for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with 20 ml of water and 20 ml of ethyl ether
CUSTOM
Type
CUSTOM
Details
The washed crystals were recrystallized from hot ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C(COC=1C=CC=2N(N1)N=CN2)(CS(N)(=O)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.